molecular formula C9H12O2 B13949878 Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid CAS No. 79647-58-8

Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid

Cat. No.: B13949878
CAS No.: 79647-58-8
M. Wt: 152.19 g/mol
InChI Key: HYJOPFMJTBKJFZ-UHFFFAOYSA-N
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Description

Tricyclo[3.2.1.0³,⁶]octane-1-carboxylic acid (CAS: 120264-04-2) is a rigid tricyclic carboxylic acid with a unique fused-ring system. Its molecular formula is C₉H₁₂O₂, and it features a bicyclo[3.2.1]octane core fused with a bridged cyclohexane ring (bridged at positions 3 and 6) . This structure imposes significant steric constraints and electronic effects, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

CAS No.

79647-58-8

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

tricyclo[3.2.1.03,6]octane-1-carboxylic acid

InChI

InChI=1S/C9H12O2/c10-8(11)9-2-5-1-6(3-9)7(5)4-9/h5-7H,1-4H2,(H,10,11)

InChI Key

HYJOPFMJTBKJFZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1C2C3)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of Tricyclo[3.2.1.0^3,6]octane-1-carboxylic acid

General Synthetic Strategy

The synthesis of Tricyclo[3.2.1.0^3,6]octane-1-carboxylic acid generally follows a multi-step approach:

  • Cycloaddition Reaction: The core tricyclic structure is most commonly constructed via a [2+2] or intramolecular Diels-Alder cycloaddition reaction involving a diene and a dienophile. This step is crucial for establishing the fused ring system characteristic of the compound.

  • Functional Group Transformations: After formation of the tricyclic skeleton, further synthetic steps introduce and modify functional groups, particularly the carboxylic acid group at the 1-position. This often involves oxidation or hydrolysis reactions starting from ester or aldehyde intermediates.

Specific Synthetic Routes

Cycloaddition-Based Route
  • Intramolecular Diels-Alder (IMDA) Reaction: A key method involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene precursor, which efficiently forms the tricyclo[3.2.1.0^3,6]octane core. This approach provides high regio- and stereoselectivity and is supported by regioselective cleavage of intermediates to yield the desired tricyclic ketones.

  • [2+2] Cycloaddition: Another approach uses a [2+2] cycloaddition between a diene and a dienophile to form the tricyclic framework. This method is often followed by oxidation or hydrolysis to introduce the carboxylic acid group.

Functional Group Introduction
  • Oxidation: The carboxylic acid group can be introduced by oxidation of precursor alcohols or aldehydes using reagents such as potassium permanganate (KMnO₄) under acidic or neutral conditions.

  • Reduction and Substitution Reactions: Reduction of the carboxylic acid to alcohols or substitution reactions (e.g., halogenation) can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or halogens with catalysts, respectively, to modify the compound further.

Industrial Production Techniques

Industrial-scale synthesis optimizes the above routes for yield and purity. Techniques include:

These methods ensure cost-effective and high-purity production suitable for research and industrial applications.

Analysis of Preparation Methods

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Intramolecular Diels-Alder Heating of 5-vinyl-1,3-cyclohexadiene derivatives Formation of tricyclo[3.2.1.0^3,6]octane core with high stereoselectivity
2 Oxidation KMnO₄ in acidic or neutral medium Conversion of alcohol/aldehyde intermediates to carboxylic acid
3 Reduction LiAlH₄ in anhydrous ether Reduction of carboxylic acid to alcohol derivatives
4 Substitution (Halogenation) Halogens (Cl₂, Br₂) with catalyst Halogenated derivatives for further functionalization

Research Discoveries and Advances

  • Stereoselective Olefin Synthesis: Recent research has developed methods for synthesizing tetrasubstituted olefins on tricyclo[3.2.1.0^2,7]octane scaffolds, which are structurally related. Techniques such as Ireland–Claisen rearrangement and cross-coupling reactions have enabled high diastereoselectivity (>20:1 dr) in olefin formation, which can be adapted to related tricyclic systems.

  • Intramolecular Dipolar Cycloaddition: Advanced retrosynthetic strategies involving nitrile oxide cycloaddition have been employed to control stereochemistry in complex tricyclic compounds, offering new routes to stereodefined tricyclic frameworks.

  • Biological Application-Driven Synthesis: The unique rigid structure of tricyclo[3.2.1.0^3,6]octane-1-carboxylic acid facilitates its use as a building block in medicinal chemistry, prompting the development of synthetic routes that allow for functional group diversity and derivatization.

Summary Table of Key Data

Property Data
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
CAS Number 79647-58-8
IUPAC Name Tricyclo[3.2.1.0^3,6]octane-1-carboxylic acid
Core Synthetic Step Intramolecular Diels-Alder cycloaddition or [2+2] cycloaddition
Common Oxidation Reagent Potassium permanganate (KMnO₄)
Common Reduction Reagent Lithium aluminum hydride (LiAlH₄)
Industrial Techniques Continuous flow chemistry, catalytic processes

Mechanism of Action

The mechanism by which Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound’s rigid tricyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, further stabilizing these interactions .

Comparison with Similar Compounds

Adamantane-Based Carboxylic Acids

  • 3-Hydroxyadamantane-1-carboxylic acid (CAS: 42711-75-1):
    • Structure : Tricyclo[3.3.1.1³,⁷]decane-1-carboxylic acid with a hydroxyl group at position 3 .
    • Key Differences :
  • Larger adamantane framework (C₁₀H₁₄O₃ vs. C₉H₁₂O₂).
  • Higher rigidity due to three fused cyclohexane rings (bridged at 3,7 vs. 3,6).
  • Hydroxyl group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents .

  • 1-Adamantanecarboxylic acid (CAS: 828-51-3):

    • Structure : Simple adamantane derivative with a carboxylic acid group at position 1 .
    • Key Differences :
  • No hydroxyl substituents, reducing polarity.
  • Broader commercial use in antiviral agents (e.g., amantadine derivatives) .

Bicyclo[2.2.2]octane Carboxylic Acids

  • Bicyclo[2.2.2]octane-1-carboxylic acid (CAS: 699-55-8):
    • Structure : A bicyclic compound lacking the third fused ring .
    • Key Differences :
  • Lower molecular weight (154.21 g/mol vs. 152.19 g/mol).
  • Reduced steric hindrance, enabling easier functionalization .
  • Higher synthetic accessibility (83–100% yields reported) .

  • 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid (CAS: 1459-96-7):

    • Structure : Bicyclo[2.2.2]octane with ester and carboxylic acid groups .
    • Key Differences :
  • Dual functional groups enable copolymerization (e.g., in polyamides).
  • Enhanced thermal stability (melting point >200°C) compared to tricyclic analogs .

Heteroatom-Containing Tricyclic Carboxylic Acids

  • 8-Aminotricyclo[3.2.1.0²,⁷]octane-1-carboxylic acid: Structure: Similar tricyclic core but with an amino substituent . Key Differences:
  • Amino group increases basicity (pKa ~9.5 vs. ~4.5 for carboxylic acid).
  • Potential for pH-responsive drug delivery systems .
  • 3-Chloroadamantane-1-carboxylic acid (CAS: 39269-10-8):

    • Structure : Chlorinated adamantane derivative .
    • Key Differences :
  • Chlorine atom enhances lipophilicity (logP ~3.2 vs. ~1.8 for non-halogenated analogs).
  • Improved membrane permeability in pharmacokinetic studies .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
Tricyclo[3.2.1.0³,⁶]octane-1-carboxylic acid 120264-04-2 C₉H₁₂O₂ 152.19 Rigid tricyclic core, high steric hindrance Drug scaffolds, polymers
3-Hydroxyadamantane-1-carboxylic acid 42711-75-1 C₁₁H₁₆O₃ 196.24 Hydroxyl group, hydrogen bonding Anti-inflammatory agents
Bicyclo[2.2.2]octane-1-carboxylic acid 699-55-8 C₉H₁₄O₂ 154.21 Bicyclic, low steric hindrance Polymer precursors
3-Chloroadamantane-1-carboxylic acid 39269-10-8 C₁₁H₁₅ClO₂ 214.69 Chlorine substituent, lipophilic Antiviral agents

Biological Activity

Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid is a unique organic compound characterized by its rigid tricyclic structure, which imparts distinct chemical and biological properties. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug development.

  • Molecular Formula : C9H12O2
  • Molecular Weight : 152.19 g/mol
  • CAS Number : 2059975-65-2
  • IUPAC Name : (1S,4R,5S,6R)-tricyclo[3.2.1.0(2,4)]octane-6-carboxylic acid

The compound's structure allows it to interact with biological targets effectively, making it a subject of interest in pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic processes through specific binding interactions with enzymes or receptors. The rigid tricyclic framework facilitates its fit into binding sites, influencing the activity of various biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, affecting physiological responses.

Biological Activity Studies

Recent studies have explored the biological activities of derivatives of this compound, focusing on their therapeutic potential.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against various pathogens
Anti-inflammatoryReduces inflammation in animal models
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neuronal cells from oxidative stress

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound showed significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development.
  • Anti-inflammatory Effects : In a murine model of inflammation, administration of the compound led to a marked reduction in inflammatory markers, indicating its potential use in treating inflammatory diseases.
  • Anticancer Properties : Research involving various cancer cell lines revealed that the compound could induce apoptosis and inhibit cell proliferation, highlighting its potential as an anticancer agent.
  • Neuroprotection : Experimental studies indicated that the compound could protect neuronal cells from oxidative damage, suggesting its applicability in neurodegenerative disease treatment.

Q & A

(Basic) How is Tricyclo[3.2.1.0³,⁶]octane-1-carboxylic acid synthesized, and what key analytical techniques confirm its structural integrity?

Methodological Answer:
Synthesis typically involves multi-step cyclization and carboxylation reactions. For example, derivatives like 8-amino-substituted tricyclic carboxylic acids (e.g., EN300-736662 in ) are synthesized via cycloaddition or ring-closing metathesis, followed by carboxylation using reagents like CO₂ or Grignard additions. Structural confirmation relies on:

  • NMR Spectroscopy : To resolve stereochemistry and ring strain effects (e.g., bicyclo[2.2.2]octane derivatives in ).
  • Mass Spectrometry : For molecular weight validation (e.g., CAS 1447943-57-8 in ).
  • X-ray Crystallography : Critical for resolving complex stereochemistry in tricyclic systems (as applied to similar compounds in ) .

(Basic) What are the primary challenges in characterizing the stereochemistry of tricyclo[3.2.1.0³,⁶]octane-1-carboxylic acid?

Methodological Answer:
The rigid tricyclic framework introduces unique stereoelectronic effects, complicating NMR interpretation. Key strategies include:

  • Dynamic NMR : To study ring-flipping dynamics (e.g., tricyclo[2.2.1.0²,⁶]heptan-3-one derivatives in ).
  • Chiral Derivatization : Using enantiopure reagents (e.g., (1R,3S,5R)-2-azabicyclo derivatives in ) to isolate diastereomers.
  • Computational Modeling : Density Functional Theory (DFT) to predict coupling constants and compare with experimental data .

(Advanced) How can computational methods predict the reactivity of tricyclo[3.2.1.0³,⁶]octane-1-carboxylic acid in substitution reactions?

Methodological Answer:
The compound’s strained geometry influences reactivity. Computational workflows include:

  • Transition State Analysis : Identifying energy barriers for nucleophilic substitution (e.g., bicyclo[2.2.2]octane-1-carboxylic acid in ).
  • Molecular Dynamics (MD) Simulations : To model solvent effects (referenced in ’s 3D visualization of similar compounds).
  • Hammett Studies : Correlating substituent effects with reaction rates (e.g., adamantane-carboxylic acid analogs in ) .

(Advanced) What strategies resolve contradictions in reported biological activity data for tricyclic carboxylic acid derivatives?

Methodological Answer:
Discrepancies often arise from purity, stereochemical variability, or assay conditions. Mitigation involves:

  • Reproducibility Protocols : Standardizing synthetic routes (e.g., PharmaBlock’s catalog in ).
  • Orthogonal Assays : Cross-validating activity using SPR, fluorescence polarization, and enzymatic assays.
  • Theoretical Alignment : Linking results to frameworks like QSAR (Quantitative Structure-Activity Relationships), as emphasized in ’s principles .

(Advanced) How does the compound’s rigid structure influence its application in drug design?

Methodological Answer:
The tricyclic core acts as a bioisostere for aromatic or aliphatic moieties, enhancing metabolic stability and target engagement. Examples include:

  • Enzyme Inhibition : Mimicking transition states (e.g., adamantane-carboxylic acid’s role in neuraminidase inhibition, ).
  • Conformational Restriction : Optimizing pharmacokinetic profiles (e.g., bicyclo[1.1.1]pentane derivatives in ).
  • Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester derivatives in ) to improve bioavailability .

(Advanced) What safety considerations are critical when handling tricyclo[3.2.1.0³,⁶]octane-1-carboxylic acid in laboratory settings?

Methodological Answer:

  • Toxicity Screening : Prioritize Ames tests and cytotoxicity assays (refer to MedChemExpress guidelines in ).
  • Handling Protocols : Use fume hoods for carboxylation steps (e.g., volatile reagents in ).
  • Waste Management : Neutralize acidic byproducts per GB/T 16483 standards ( ) .

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